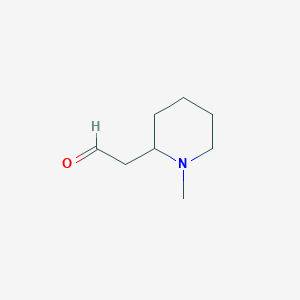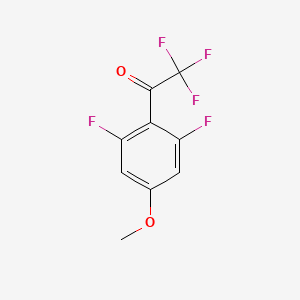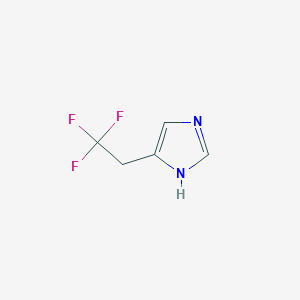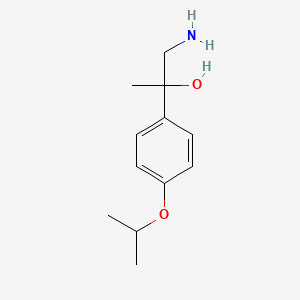
1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with methoxy and dimethyl groups, and an amine group attached to the ring. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Preparation Methods
The synthesis of 1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride involves several steps. One common synthetic route starts with the cyclohexyl ring, which is then functionalized with methoxy and dimethyl groups. The amine group is introduced through a nucleophilic substitution reaction, followed by the formation of the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(1-methoxy-3,5-dimethylcyclohexyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
1-(1-methoxy-3,5-dimethylcyclohexyl)amine: Similar structure but without the hydrochloride salt.
Cyclohexylmethanamine derivatives: Various derivatives with different substituents on the cyclohexyl ring. The uniqueness of 1-(1-methoxy-3,5-dimethylcyclohexyl)methanaminehydrochloride lies in its specific combination of functional groups and its existence as a mixture of diastereomers, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C10H22ClNO |
|---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
(1-methoxy-3,5-dimethylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-8-4-9(2)6-10(5-8,7-11)12-3;/h8-9H,4-7,11H2,1-3H3;1H |
InChI Key |
GYEGXEGXTDIJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(CN)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13593221.png)
![N-({3'-methoxy-[1,1'-biphenyl]-3-yl}methyl)piperidine-2-carboxamide hydrochloride](/img/structure/B13593224.png)
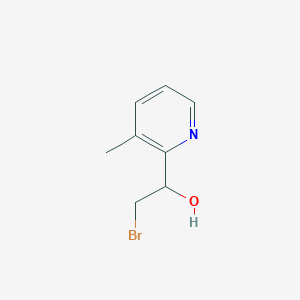


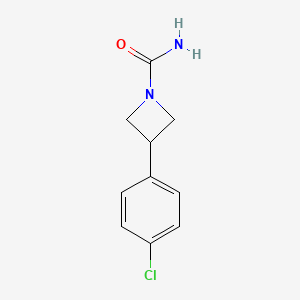
![1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13593262.png)
